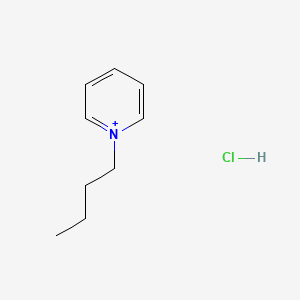

1-Butylpyridin-1-ium;hydrochloride

Description

Contextualization within Modern Ionic Liquid Chemistry

1-Butylpyridin-1-ium;hydrochloride is classified as an ionic liquid. nih.govgoogle.com Ionic liquids are salts that are liquid below 100°C, and many, including this compound, are liquid at or near room temperature. The interest in ionic liquids stems from their distinctive physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency for a wide range of compounds.

In the landscape of ionic liquid chemistry, 1-butylpyridin-1-ium based salts are explored for various applications. For instance, different forms of 1-butylpyridin-1-ium have been investigated for use in electrolyte compositions and for the extraction of metal ions. google.comresearchgate.netbohrium.com The specific properties of this compound, such as its conductivity and interaction with other chemical species, make it a candidate for research in areas like electrochemistry and separation science. google.com

Significance of Quaternary Pyridinium (B92312) Salts in Contemporary Chemical Science

Quaternary pyridinium salts represent a versatile and significant class of chemical compounds in modern science. researchgate.net These salts are characterized by a positively charged nitrogen atom within a pyridine (B92270) ring, which is substituted with an organic group. researchgate.netjst.go.jp Their applications are extensive and varied, spanning materials science, medicinal chemistry, and synthetic chemistry. researchgate.net

Historically recognized as germicides, research has significantly broadened the utility of pyridinium salts. researchgate.netjst.go.jp They are widely known as cationic surfactants, with their properties being tunable by modifying the functional groups on the pyridine ring or the nitrogen atom. jst.go.jpnih.gov In synthetic chemistry, they serve as valuable catalysts and reagents. researchgate.netsrce.hr The general method for their preparation involves the quaternization of pyridine with an alkyl halide. researchgate.netsrce.hr The diverse functionalities that can be incorporated into their structure allow for the tailoring of their chemical and electronic properties for specific applications, including their use in electrochemical devices. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-butylpyridin-1-ium;chloride alfa-chemistry.commatrix-fine-chemicals.com |

| Other Names | 1-Butylpyridinium (B1220074) Chloride, N-butylpyridinium chloride echemi.comalfa-chemistry.com |

| CAS Number | 1124-64-7 alfa-chemistry.comnih.govmatrix-fine-chemicals.com |

| Molecular Formula | C₉H₁₄ClN alfa-chemistry.comnih.govmatrix-fine-chemicals.com |

| Molecular Weight | 171.67 g/mol alfa-chemistry.comnih.govmatrix-fine-chemicals.com |

| Physical State | White to off-white crystals echemi.com |

| Melting Point | 214°C echemi.com |

| Canonical SMILES | CCCC[N+]1=CC=CC=C1.[Cl-] alfa-chemistry.com |

Detailed Research Findings

Research into 1-butylpyridin-1-ium salts and related compounds highlights their potential in various scientific applications. The synthesis of these compounds is typically achieved through the quaternization reaction of pyridine with an appropriate alkyl halide. researchgate.netsrce.hr

One notable area of research is their application in separation science. For example, a task-specific ionic liquid, 1-butylpyridin-1-ium 4-(dioctylamino)-4-oxobutanoate, was synthesized for the extraction of Co(II) and Ni(II) from chloride solutions. researchgate.net This demonstrates the potential of tailoring the anion associated with the 1-butylpyridin-1-ium cation to create functional materials for specific extraction purposes. researchgate.netbohrium.com The extraction efficiency of this tailored ionic liquid was found to be significantly high. researchgate.net

Furthermore, the electrochemical properties of 1-butylpyridin-1-ium based ionic liquids are of interest. Studies have explored their use in electrolyte compositions, sometimes in mixtures with other solvents, to achieve high conductivity. google.com The bromide analogue of this compound, 1-Butylpyridin-1-ium bromide, has been investigated for its corrosion inhibition properties on mild steel in acidic environments. researchgate.net Such studies on closely related compounds suggest potential research avenues for this compound in the field of materials protection.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H15ClN+ |

|---|---|

Molecular Weight |

172.67 g/mol |

IUPAC Name |

1-butylpyridin-1-ium;hydrochloride |

InChI |

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1; |

InChI Key |

POKOASTYJWUQJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.Cl |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 1 Butylpyridin 1 Ium Salts

Direct Alkylation Routes for 1-Butylpyridin-1-ium Salt Formation

The most fundamental and widely employed method for synthesizing 1-butylpyridin-1-ium salts is through the direct alkylation of pyridine (B92270). This reaction, a classic example of quaternization, involves the reaction of the pyridine nitrogen atom with a butyl halide, leading to the formation of the N-alkylated pyridinium (B92312) cation. wikipedia.orgmdpi.com The choice of the butyl halide (e.g., 1-chlorobutane (B31608), 1-bromobutane (B133212), or 1-iodobutane) directly influences the resulting anion of the salt.

The synthesis of 1-butylpyridinium (B1220074) bromide, for instance, is achieved by reacting pyridine with butyl bromide. mdpi.com A typical procedure involves refluxing and stirring the reaction mixture in a solvent like acetonitrile (B52724) for an extended period, such as 48 hours, to ensure maximum product yield. mdpi.com Following the reaction, the solvent is removed, often by rotary evaporation, to yield the desired product. mdpi.com Similarly, substituted pyridinium salts, such as 1-butyl-4-methylpyridinium bromide, can be synthesized by reacting the corresponding substituted pyridine (4-methylpyridine) with 1-bromobutane under reflux in a solvent like ethyl acetate (B1210297). tandfonline.com The formation of the chloride salt, 1-butylpyridin-1-ium chloride, can be achieved by using 1-chlorobutane as the alkylating agent. tandfonline.com

Lewis acids can readily add to the nitrogen atom of pyridine, forming pyridinium salts through alkylation with alkyl halides. wikipedia.org This process introduces a positive charge into the ring, which in turn enhances the reactivity of the pyridine core toward both oxidation and reduction. wikipedia.org

Table 1: Examples of Direct Alkylation for 1-Butylpyridinium Salt Synthesis

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pyridine | Butyl bromide | Acetonitrile | Reflux, 48h | 1-Butylpyridinium bromide | mdpi.com |

| 4-Methylpyridine | 1-Bromobutane | Ethyl acetate | Reflux | 1-Butyl-4-methylpyridinium bromide | tandfonline.com |

| 4-(Dimethylamino)pyridine | 1-Chlorobutane | Ethyl acetate | Reflux | 1-Butyl-4-dimethylaminopyridinium chloride | tandfonline.com |

| 3-Methylpyridine | 1-Chlorobutane | Ethyl acetate | Reflux | 1-Butyl-3-methylpyridinium chloride | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Functionalization and Structural Modification Strategies for Pyridinium Cores

Beyond the initial synthesis, the pyridinium core can be further modified to introduce various functional groups, tailoring the properties of the resulting compound. These strategies often exploit the altered reactivity of the pyridine ring after N-alkylation.

One significant area of research is the direct C-H functionalization of the pyridine ring. beilstein-journals.org Transition-metal catalysis has enabled the C-H alkylation of pyridine with alkenes, although this often targets the C2 position. beilstein-journals.org However, methods for selective C4-alkylation have also been developed using cooperative catalytic systems, such as a combination of a nickel catalyst and a Lewis acid. beilstein-journals.org Another approach involves the regiodivergent alkylation at either the C2 or C4 positions, which can be controlled by the choice of alkyllithium reagent and reaction conditions. acs.org While these methods are demonstrated on pyridine itself, the principles are applicable to pre-formed pyridinium salts or can be used to create functionalized pyridines prior to N-butylation.

N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the asymmetric functionalization of pyridinium salts. nih.gov This strategy allows for the enantioselective introduction of substituents at the C4 position of the pyridinium ring, providing access to a wide range of chiral β-pyridyl carbonyl compounds under mild, metal-free conditions. nih.gov

Another derivatization route involves the synthesis of N-aminopyridinium ylides. For example, 4-tert-butylpyridine (B128874) can be converted into an N-aminopyridinium intermediate, which is then reacted with an acid chloride to form the corresponding ylide. nih.gov These ylides serve as versatile precursors for further functionalization of the aromatic core. nih.govnih.gov

Photochemical reactions also offer unique pathways for modifying pyridinium salts. In aqueous basic conditions, 1-n-butylpyridinium salts can undergo photochemical transformation to form complex bicyclic products like 6-n-butyl-6-azabicyclo[3.1.0]hex-3-en-2-ol. researchgate.netdntb.gov.ua This highlights a non-traditional method for profound structural alteration of the pyridinium core.

Exploration of Green Chemistry Principles in 1-Butylpyridin-1-ium Salt Synthesis

The synthesis of 1-butylpyridin-1-ium salts, particularly in their role as ionic liquids, is increasingly being viewed through the lens of green chemistry. Ionic liquids like 1-butylpyridinium chloride are themselves considered environmentally friendly alternatives to traditional volatile organic solvents in various chemical processes. chemimpex.com

A key green approach in their synthesis is the use of metathesis reactions. mdpi.com This method is often employed to introduce different anions after the initial quaternization step. For example, a 1-butylpyridinium halide can be dissolved in water and treated with a salt containing the desired anion (e.g., sodium octyl sulfate). rsc.org The resulting ionic liquid can then be extracted, often using a more benign solvent like dichloromethane, from the aqueous solution. rsc.org This method can be part of a greener process, especially when it avoids hazardous reagents and minimizes waste. researchgate.net

The principles of green chemistry favor reactions with high atom economy, mild conditions, and the use of safer solvents. researchgate.net The direct alkylation of pyridine, while a fundamental method, can be optimized to align with these principles by carefully selecting solvents and reaction conditions to maximize yield and minimize energy consumption. The use of solvents like acetonitrile or ethyl acetate is common, and purification often involves recrystallization or washing, which can be designed to reduce solvent waste. mdpi.comrsc.org The development of synthesis procedures that use water as a solvent or require no solvent at all would represent a significant advancement in the green synthesis of these compounds.

Mechanistic Investigations of 1 Butylpyridin 1 Ium;hydrochloride Systems

Electrochemical Mechanism Studies

The electrochemical properties of 1-butylpyridin-1-ium systems are largely dictated by the events occurring at the electrode-electrolyte interface. These include the adsorption of ions, the potential formation of films, and the kinetics of charge transfer across the interface.

Interfacial Adsorption Dynamics and Film Formation Mechanisms

The interaction of the 1-butylpyridin-1-ium cation with surfaces, particularly metallic ones, is a critical aspect of its electrochemical behavior. Research, primarily in the context of corrosion inhibition, has provided significant insights into these interfacial dynamics. When used in acidic solutions such as hydrochloric acid, 1-butylpyridin-1-ium salts have been shown to form a protective film on steel surfaces. mdpi.comresearchgate.net This film mitigates corrosion by creating a barrier between the metal and the corrosive medium.

The formation of this film is governed by the adsorption of the 1-butylpyridin-ium cations onto the metal surface. This adsorption is a spontaneous process, driven by both physical and chemical interactions. mdpi.comresearchgate.net

Physisorption: This involves electrostatic interactions between the positively charged pyridinium (B92312) cation and a negatively charged metal surface (in certain potential ranges). mdpi.com

Chemisorption: This more direct interaction involves charge sharing or transfer between the π-electrons of the pyridine (B92270) ring, heteroatoms (nitrogen), and the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds. mdpi.com

The adsorption process is often described by the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the surface. researchgate.net Molecular dynamics simulations of 1-butylpyridinium (B1220074) on a gold surface have shown that the ions form a dense, layered structure near the surface, with the butyl chains tending to orient parallel to the surface. nih.gov The formation of multilayer films through techniques like layer-by-layer deposition has also been demonstrated for pyridine-type compounds, indicating the potential for complex film structures. acs.orgnih.gov In some cases, electrochemically grafted films can be created that are composed of both cationic pyridinium salt and neutral pyridine. acs.org

The thermodynamics of this adsorption can be quantified, with the Gibbs free energy of adsorption (ΔG°ads) indicating the spontaneity and nature of the interaction. Values of ΔG°ads around -20 kJ/mol are typically associated with physisorption, whereas values of -40 kJ/mol or more negative suggest chemisorption. mdpi.com

Table 1: Thermodynamic Adsorption Parameters for Pyridinium Derivatives on Mild Steel This table presents the standard Gibbs free energy of adsorption (ΔG°ads) for different pyridinium bromide derivatives, indicating the nature of their adsorption on a steel surface.

| Inhibitor | ΔG°ads (kJ/mol) | Adsorption Type |

| 1-dodecylpyridinium bromide | -36.21 | Mixed (predominantly Chemisorption) |

| 1-tetradecylpyridinium bromide | -37.28 | Mixed (predominantly Chemisorption) |

| 1-hexadecylpyridinium bromide | -38.21 | Mixed (predominantly Chemisorption) |

| Data sourced from experimental studies on X-60 mild steel in HCl. mdpi.com |

Charge Transfer Process Kinetics and Thermodynamics

Charge transfer is a fundamental process in the electrochemistry of 1-butylpyridin-1-ium systems. In the context of corrosion, electrochemical impedance spectroscopy (EIS) studies show that the presence of adsorbed 1-butylpyridinium cations increases the charge transfer resistance at the metal-solution interface, thereby slowing the corrosion rate. journaltocs.ac.uk This indicates that the adsorbed layer impedes the transfer of electrons involved in the anodic and cathodic half-reactions of corrosion.

More specific studies on electron transfer kinetics have been conducted using redox-active pyridinium ionic liquids, such as 1-butylpyridinium bis(trifluoromethylsulfonyl)imide, in conjunction with fluorescent dyes. documentsdelivered.comacs.org These experiments use time-resolved fluorescence quenching to measure the rate of electron transfer. The findings show that electron transfer rates can be extremely fast, on the order of 10¹⁰ to 10¹² s⁻¹, and are influenced by the driving force for the reaction. documentsdelivered.comacs.org

The fluorescence decay dynamics in these systems are often non-exponential, suggesting that solvent motions and the dynamic nature of the ionic liquid environment can control the rate of electron transfer. documentsdelivered.comacs.org This highlights the complexity of charge transfer processes in these media, where the reorganization of the surrounding ions plays a crucial role in the reaction kinetics. The process can be conceptualized as being influenced by the solvent's ability to rearrange and stabilize the transition state, thereby affecting the energy gap and electronic coupling between the reactant and product states. documentsdelivered.comacs.org

Table 2: Electron Transfer Rates in a Pyridinium Ionic Liquid System This table shows the measured electron transfer rates (kET) between various electronically excited coumarin (B35378) dyes and the redox-active ionic liquid 1-butylpyridinium bis(trifluoromethylsulfonyl)imide.

| Coumarin Dye | Driving Force (-ΔGET) (eV) | Electron Transfer Rate (kET) (s⁻¹) |

| C151 | 0.86 | 1.1 x 10¹¹ |

| C481 | 1.01 | 1.9 x 10¹¹ |

| C152 | 1.20 | 3.6 x 10¹¹ |

| C153 | 1.55 | > 1 x 10¹² |

| Data adapted from time-resolved fluorescence quenching measurements. acs.org |

Catalytic Reaction Mechanism Elucidation

Pyridinium-based ionic liquids, including 1-butylpyridin-1-ium chloride, can function as catalysts in a variety of organic reactions. Their catalytic activity is closely linked to the acidity of the system and the specific pathways they enable.

Lewis Acidity and Catalytic Cycle Pathways

The 1-butylpyridin-1-ium cation itself is not a Lewis acid. However, it is a crucial component of ionic liquids that can be rendered Lewis acidic through the appropriate choice of anion or the addition of a Lewis acid. ionike.com For example, when 1-butylpyridinium chloride is combined with aluminum(III) chloride (AlCl₃), it forms a chloroaluminate ionic liquid, [BPy][AlCl₄], which is a known Lewis acid catalyst. ionike.com This Lewis acidity arises from the chloroaluminate anion and is effective in promoting reactions like Friedel-Crafts acylations and esterifications. ionike.comalfa-chemistry.com

The Lewis acidity of such systems can be experimentally determined using spectroscopic probes like pyridine or ethanenitrile and monitoring shifts in their infrared absorption bands. researchgate.net In contrast, when the anion is non-coordinating and not a Lewis acid itself (e.g., iodide or bromide), the resulting ionic liquid lacks Lewis acidity.

Alternatively, pyridinium salts can act as Brønsted acids if the anion is a proton donor, such as hydrogen sulfate (B86663) ([HSO₄]⁻) or dihydrogen phosphate (B84403) ([H₂PO₄]⁻). researchgate.netresearchgate.net In these cases, the catalytic cycle involves proton transfer from the anion to the substrate. Therefore, the catalytic mechanism (Lewis vs. Brønsted) is determined by the anionic component of the ionic liquid system rather than the 1-butylpyridinium cation.

Role in Specific Organic Transformation Pathways

1-butylpyridinium-based systems have been successfully employed as catalysts in several types of organic transformations. The general mechanism involves the ionic liquid stabilizing transition states and intermediates through ionic and electrostatic interactions.

Esterification: 1-butylpyridinium chloride–aluminium(III) chloride has been used as a catalytic medium for the esterification of carboxylic acids and alcohols. ionike.com The reaction proceeds with excellent conversion, and the mechanism is thought to differ from traditional sulfuric acid catalysis, particularly when the ionic liquid is formulated to be Lewis basic (molar ratio of AlCl₃ to 1-butylpyridinium chloride is less than 1). ionike.com

Friedel-Crafts Reactions: The Lewis acidic nature of chloroaluminate-based pyridinium ionic liquids makes them effective catalysts for Friedel-Crafts reactions. alfa-chemistry.com

C-C Coupling Reactions: Nitrile-functionalized pyridinium ionic liquids have been shown to be effective media for palladium-catalyzed Suzuki and Stille coupling reactions, where the functionalized cation helps to immobilize and retain the palladium catalyst, improving its recyclability. acs.org

Synthesis of Heterocycles: Pyridinium-based ionic liquids catalyze the one-pot synthesis of pharmaceutical agents like 1,4-dihydropyridine (B1200194) derivatives, offering advantages such as high yields and shorter reaction times. alfa-chemistry.com

In these reactions, the ionic liquid often serves as both the catalyst and the solvent, providing a "green" alternative to volatile organic solvents.

Surface Interaction Dynamics and Interfacial Phenomena

The behavior of 1-butylpyridin-1-ium hydrochloride at interfaces is fundamental to its application in areas ranging from electrochemistry to enhanced oil recovery. As an ionic liquid, it exhibits distinct surface-active properties.

Studies on the surface tension of aqueous solutions of pyridinium-based ionic liquids show that they behave as surfactants, reducing the surface tension of water and forming aggregates (micelles) above a certain concentration, known as the critical micelle concentration (cmc). csic.esfrontiersin.org The efficiency of surface tension reduction and the cmc value are influenced by the structure of both the cation (e.g., alkyl chain length) and the anion. csic.esscribd.com For instance, increasing the length of the alkyl chain on the pyridinium cation generally leads to a lower cmc and greater surface activity. frontiersin.org

Molecular dynamics simulations provide a nanoscale view of these interactions, revealing that on surfaces like gold, the 1-butylpyridinium cations form a distinct, dense layer where the cation's alkyl tail tends to lie parallel to the surface. nih.gov This ordering at the interface is significantly different from the bulk liquid structure.

In the context of corrosion inhibition on steel, the interaction involves the adsorption of the cation to form a protective film, as detailed in Section 3.1.1. The interaction is a dynamic equilibrium between the adsorbed molecules and those in the bulk solution, which can be modeled by adsorption isotherms. mdpi.comresearchgate.net The nature of this interaction—a combination of electrostatic forces and covalent/coordinate bonding—governs the stability and protective quality of the resulting surface layer.

Advanced Research Applications of 1 Butylpyridin 1 Ium;hydrochloride

Application in Corrosion Inhibition Research

The study of 1-Butylpyridin-1-ium species, particularly in the form of their halide salts, has revealed significant potential in the mitigation of metal corrosion, especially for steel in acidic environments. The positively charged pyridinium (B92312) cation and the associated anion play a crucial role in the protective mechanism.

Inhibitory Efficacy and Performance Evaluation in Corrosive Media

Research has demonstrated that N-butylpyridinium salts can act as effective corrosion inhibitors for steel in acidic solutions. The inhibition efficiency is influenced by the concentration of the inhibitor and the nature of the corrosive medium. Studies on various pyridinium derivatives have shown that they can achieve high levels of protection. For instance, certain pyridinium salts have been reported to exhibit inhibition efficiencies of up to 97.88% for steel in a 0.5 M H2SO4 solution at a concentration of 5 mM tandfonline.comafricaresearchconnects.com.

The performance of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) methods. The data from these studies indicate that the inhibition efficiency generally increases with the concentration of the pyridinium salt. For example, the inhibition efficiency of N-(n-octyl)-3-methylpyridinium bromide (a related compound) on EN3B mild steel in an acidic chloride solution was found to be 85% mdpi.com.

Inhibition Efficiency of Pyridinium-Based Corrosion Inhibitors

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Pyridinium Salt A | API 5L Gr.B Steel | 0.5 M H2SO4 | 5 mM | 97.88 | tandfonline.comafricaresearchconnects.com |

| Pyridinium Salt C | API 5L Gr.B Steel | 0.5 M H2SO4 | 5 mM | 97.65 | tandfonline.comafricaresearchconnects.com |

| N-(n-octyl)-3-methylpyridinium bromide | EN3B Mild Steel | 3.5% NaCl, pH 1.5 | 10 mM | 85 | mdpi.com |

| 4-(dimethylamino)-1-ethylpyridinium bromide | Mild Steel | 1 M HCl | 10⁻⁴ M | 94.09 | najah.edu |

Synergistic Effects of 1-Butylpyridin-1-ium Species with Co-inhibitors and Anions

The corrosion inhibition performance of pyridinium-based compounds can be significantly enhanced through synergistic interactions with other species in the corrosive medium, particularly halide anions. The presence of chloride, bromide, or iodide ions can augment the adsorption of the pyridinium cation onto the metal surface, leading to a more robust protective film.

The synergistic mechanism involves the initial adsorption of halide ions onto the positively charged metal surface, which then facilitates the adsorption of the pyridinium cations through electrostatic interactions. This co-adsorption leads to a more densely packed and stable inhibitor film. The order of synergistic efficacy among halogen ions has been reported as I⁻ > Br⁻ > Cl⁻ aip.orgnih.gov. This is attributed to the increasing ionic radius and decreasing electronegativity down the group, which enhances their specific adsorption and ability to form complexes with the inhibitor in solution that co-adsorb onto the metal surface aip.orgnih.gov.

Impact on Metal Substrate Protection Mechanisms

The primary mechanism by which 1-Butylpyridin-1-ium species protect metal substrates from corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through a combination of physical and chemical interactions.

Physical Adsorption (Physisorption): This involves electrostatic interactions between the positively charged pyridinium cation and the negatively charged metal surface (in acidic solutions, the metal surface is protonated and can interact with anions, which in turn interact with the cations).

Chemical Adsorption (Chemisorption): This involves the sharing of electrons between the inhibitor molecule and the metal surface. The π-electrons of the pyridine (B92270) ring and the lone pair of electrons on the nitrogen atom can interact with the vacant d-orbitals of the iron atoms on the steel surface.

Role in Catalysis Research

While the application of 1-Butylpyridin-1-ium;hydrochloride itself in catalysis is not as extensively documented as its role in corrosion inhibition, related 1-butylpyridinium (B1220074) salts have shown promise as catalysts or catalytic media in various organic reactions.

Utility in Transition Metal-Catalyzed Synthetic Reactions

The use of this compound specifically as a ligand or catalyst in transition metal-catalyzed reactions is an emerging area of research. While detailed studies on this specific compound are limited, the broader class of pyridinium salts has been explored in the context of nickel-catalyzed cross-coupling reactions. For instance, alkylpyridinium salts have been used as electrophilic partners in nickel-catalyzed reductive coupling reactions with aryl halides to form C(sp²)-C(sp³) bonds nih.govchemrxiv.orgresearchgate.net. These reactions demonstrate the potential of the pyridinium moiety to participate in catalytic cycles with transition metals. The pyridinium salt acts as a precursor to an alkyl radical, which then engages in the nickel-catalyzed cross-coupling process.

Exploration in Organocatalysis and Acid-Catalyzed Processes

In the realm of organocatalysis, pyridinium salts are recognized for their ability to act as catalysts in various transformations. Chiral pyridinium salts, for example, have been employed in enantioselective α-alkylation of aldehydes nih.gov.

More directly relevant to this compound, the combination of 1-butylpyridinium chloride with aluminum (III) chloride has been investigated as a green catalytic medium for esterification reactions ionike.com. This system functions as a Lewis acid catalyst. The esterification of alcohols with carboxylic acids in this ionic liquid medium has shown excellent conversion and selectivity, comparable to traditional acid catalysts like sulfuric acid ionike.com. The ionic liquid can act as both the catalyst and the reaction medium, and its immiscibility with the resulting esters can simplify product recovery ionike.com. The mechanism is believed to be different from that of sulfuric acid, as the ionic liquid medium used in the study was Lewis basic in nature ionike.com.

Catalyst Recovery and Reusability Studies

The viability of any catalytic process, particularly on an industrial scale, is heavily dependent on the ability to recover and reuse the catalyst. Ionic liquids, including N-butylpyridinium salts, are often highlighted for their potential in creating more sustainable catalytic systems due to their negligible vapor pressure and high thermal stability, which facilitates their separation from reaction products.

Research into the cycloaddition of carbon dioxide and propylene (B89431) oxide has utilized N-butylpyridinium salts as catalysts. In these studies, the ionic liquid catalyst demonstrated effective recyclability, a crucial factor for green chemistry applications. acs.org The low volatility of the ionic liquid allows for straightforward separation from the volatile product, typically through simple distillation.

Contributions to Separation Science Research

The unique physicochemical properties of 1-Butylpyridin-1-ium hydrochloride and related pyridinium salts have positioned them as valuable tools in separation science. Their utility spans the extraction of metal ions, purification of organic mixtures, and the development of advanced membrane technologies.

Extraction of Metal Ions from Aqueous Solutions

Pyridinium-based ionic liquids have been identified as effective solvents for the extraction and separation of metal-chloro complexes from aqueous solutions, a critical step in hydrometallurgical refining processes. tandfonline.com The mechanism often involves ion exchange, where the pyridinium cation facilitates the transfer of anionic metal complexes from the aqueous phase to the ionic liquid phase. This application is particularly relevant for the recovery of precious and transition metals. uctm.eduresearchgate.net The tunability of the ionic liquid's structure, by altering the alkyl chain length on the pyridinium ring or the nature of the anion, allows for the optimization of extraction efficiency and selectivity for specific metal ions. qub.ac.uk

Purification of Hydrocarbons and Complex Organic Mixtures

A significant application of N-butylpyridinium salts is in the purification of fuels and hydrocarbon feedstocks, particularly in extractive desulfurization and the separation of aromatic compounds from aliphatics.

Extractive Desulfurization: N-butylpyridinium-based ionic liquids have proven effective in removing aromatic heterocyclic sulfur compounds like dibenzothiophene (B1670422) (DBT) from diesel and other fuel oils at room temperature. acs.orgresearchgate.net In oxidative desulfurization processes, N-butylpyridinium tetrafluoroborate (B81430) ([BPy][BF4]), a compound sharing the same cation as 1-Butylpyridin-1-ium hydrochloride, is used in conjunction with an oxidizing agent like hydrogen peroxide. The sulfur compounds are oxidized to their corresponding sulfones, which are then preferentially extracted by the ionic liquid. nih.govnih.gov A key advantage of this method is the ability to regenerate and reuse the ionic liquid for multiple cycles with only a marginal loss in effectiveness. nih.govscholaris.ca

Table 1: Oxidative Desulfurization of Model Oil using [BPy][BF4] and H₂O₂

| Sulfur Compound | Desulfurization Rate (%) | Optimal Conditions |

| Thiophene | 78.5% | V(IL):V(Oil):V(H₂O₂) = 1:1:0.4, 55°C, 30 min |

| Dibenzothiophene (DBT) | 84.3% | V(IL):V(Oil):V(H₂O₂) = 1:1:0.4, 55°C, 30 min |

Data sourced from studies on oxidative desulfurization. nih.govnih.gov

Aromatic/Aliphatic Separation: The separation of aromatic hydrocarbons (e.g., toluene) from aliphatic hydrocarbons (e.g., heptane) is a fundamental but energy-intensive process in the chemical industry. Ionic liquids, including 3-methyl-N-butylpyridinium tetrafluoroborate ([mebupy]BF4), have demonstrated higher selectivities for this separation compared to conventional solvents like sulfolane. researchgate.net The efficiency of these ionic liquids stems from favorable interactions, such as π-π interactions, between the pyridinium cation and the aromatic compounds. scholaris.ca This allows for the selective extraction of aromatics from mixed hydrocarbon streams. utexas.edu

Table 2: Toluene (B28343)/Heptane Selectivity of Pyridinium Ionic Liquids vs. Sulfolane

| Solvent | Temperature (°C) | Toluene/Heptane Selectivity |

| [mebupy]BF₄ | 40 | ~1.5 - 2.5 times higher than sulfolane |

| [mebupy]CH₃SO₄ | 40 | ~1.5 - 2.5 times higher than sulfolane |

| Sulfolane | 40 | Baseline |

Data reflects conditions with 10% toluene in the feed. researchgate.net

Development in Membrane-Based Separation Technologies

Supported liquid membranes (SLMs) represent an advanced separation technology that combines solvent extraction and stripping into a single, continuous process. In an SLM, a porous support is impregnated with a liquid phase (the membrane) that selectively transports specific components between a feed solution and a stripping solution. msrjournal.com

N-butylpyridinium-based ionic liquids have been successfully employed as the liquid membrane phase in SLMs. For instance, N-Butylpyridinium tetrafluoroborate ([BPy][BF4]) has been used in a hollow fiber SLM to separate toluene from cyclohexane, demonstrating good long-term stability. mdpi.com Similarly, 1-butylpyridinium-bis(trifluoromethylsulfonyl)imide has been studied in SLMs for the removal of toluene from gas streams, showing high permeability and selectivity. mostwiedzy.plresearchgate.net The extremely low volatility of these ionic liquids is a critical advantage, as it prevents the loss of the membrane phase over time, a common issue with conventional organic solvents. The use of pyridinium-based ILs has also been noted in SLM systems designed for the recovery of organic compounds like bisphenol A from aqueous solutions. mdpi.com

Integration in Materials Science Research

The incorporation of the 1-butylpyridin-1-ium moiety into larger molecular structures and composite systems has led to the development of novel functional materials with tailored properties.

Development of Functional Materials and Composite Systems

The pyridinium cation is a versatile building block for creating functional polymers. A notable area of research is the synthesis of poly(pyridinium) salts, which can be designed to exhibit liquid-crystalline properties. nih.gov These materials have potential applications in optics and electronics.

Furthermore, the functionalization of polymers with pyridinium groups can impart specific surface properties. For example, polystyrene-block-poly(4-vinylpyridine) copolymers, when quaternized to introduce pyridinium groups, create surfaces with significant antibacterial activity. nist.gov This bactericidal effect is attributed to the interaction of the cationic pyridinium sites with the negatively charged cell membranes of bacteria. The ability to create such functional surfaces opens up applications in biomedical devices and antimicrobial coatings. The integration of pyridinium functionalities is a growing strategy for designing polymers with specific biological, thermal, or conductive properties. mdpi.com

Application in Electrochemical Materials and Energy Storage Systems

The quest for safer and more efficient energy storage solutions has led researchers to explore ionic liquids as potential electrolytes. 1-Butylpyridin-1-ium salts, including the hydrochloride, exhibit properties that make them promising candidates for applications in batteries and supercapacitors.

One of the key requirements for an electrolyte is a wide electrochemical window, which dictates the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. Pyridinium-based ILs are known to possess wide electrochemical windows, a crucial attribute for high-energy-density devices. sigmaaldrich.com The stability of the 1-butylpyridinium cation, in particular, has been noted in electrochemical studies. For instance, research on molten salts composed of AlCl₃ and 1-butylpyridinium chloride (BPC) has demonstrated the electrochemical reactivity of this system. dtic.mil

The ionic conductivity of the electrolyte is another critical factor for efficient energy storage. While pure ionic liquids can have high viscosity, which may impede ion transport, they can be mixed with organic solvents to enhance conductivity. acs.org The choice of both the cation and anion in the ionic liquid significantly influences its viscosity and, consequently, its conductivity. acs.org For 1-butylpyridinium chloride, the density is reported to be approximately 1.085 g/cm³ and it has a melting point of 131 °C. iolitec.de These physical properties are important considerations in the formulation of electrolytes for various operating temperatures.

The application of pyridinium-based ILs in energy storage is an active area of research. Their non-flammability and negligible vapor pressure offer significant safety advantages over traditional volatile organic solvents used in lithium-ion batteries. sigmaaldrich.comuni-stuttgart.de

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 171.67 g/mol | iolitec.de |

| Melting Point | 131 °C | iolitec.de |

| Density | 1.085 g/cm³ | iolitec.de |

Role as Initiators in Polymeric Networks and Crosslinking Processes

Pyridinium salts have been identified as effective initiators in polymerization reactions, particularly in photoinitiated cationic polymerization. scilit.comresearchgate.net These compounds can generate reactive species upon exposure to light, which then initiate the polymerization of monomers. N-alkoxy-pyridinium salts, for instance, have been used as initiators for cationic photopolymerizations. scilit.com

The mechanism often involves the generation of radical cations or strong Brønsted acids upon photolysis, which are capable of initiating the polymerization of monomers like epoxides and vinyl ethers. mdpi.comuvabsorber.com While direct studies on this compound as a photoinitiator are not extensively documented, the reactivity of the pyridinium moiety suggests its potential in this area.

Furthermore, ionic liquids can serve as media for in-situ polymerization to create composite materials with unique properties. For example, the polymerization of vinyl monomers within an ionic liquid can lead to the formation of a polymer-ionic liquid gel. liverpool.ac.uk The ionic liquid acts as a solvent and a template, influencing the morphology and properties of the resulting polymer network.

In the context of crosslinking, ionic liquids can be used as porogenic solvents in the synthesis of cross-linked polymers. The copolymerization of a monomer like 4-vinylpyridine (B31050) with a cross-linking agent such as divinylbenzene (B73037) in an ionic liquid can result in porous polymer materials. liverpool.ac.uk The ionic liquid influences the pore structure of the resulting cross-linked network. This approach allows for the creation of materials with tailored porosity for applications in areas like catalysis and separation.

Prospects in Green Chemistry Methodologies

The principles of green chemistry advocate for the use of substances and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Ionic liquids, including this compound, are often touted as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and potential for recyclability. ionike.comnih.gov

The versatility of ionic liquids as solvents stems from their tunable properties, which can be altered by changing the cation and anion. sielc.com 1-Butylpyridin-1-ium salts have been explored as solvents in various organic reactions and for the processing of materials like cellulose. sielc.comresearchgate.net Their ability to dissolve a wide range of organic and inorganic compounds makes them attractive alternatives to volatile organic compounds (VOCs).

A key aspect of a sustainable solvent is its biodegradability. Research has shown that modifying the structure of the pyridinium cation, for instance by introducing an ester side chain, can lead to readily biodegradable ionic liquids. rsc.org While the biodegradability of this compound specifically would require further investigation, the potential for designing environmentally benign pyridinium ILs is evident.

The use of 1-Butylpyridin-1-ium salts as co-solvents has also been shown to enhance the stability and activity of enzymes in non-aqueous media, which is a significant advantage in biocatalysis. nih.govtubitak.gov.tr

| Application Area | Specific Use | Advantage |

|---|---|---|

| Organic Synthesis | Solvent and catalyst for various reactions. ionike.com | Low volatility, reusability. ionike.com |

| Biocatalysis | Co-solvent to enhance enzyme stability. nih.govtubitak.gov.tr | Improved enzyme performance in non-aqueous media. nih.govtubitak.gov.tr |

| Biomass Processing | Dissolution of cellulose. researchgate.net | Effective dissolution of natural polymers. researchgate.net |

One of the significant contributions of ionic liquids to green chemistry is their role in catalysis, which can lead to waste reduction and process intensification. mdpi.com Pyridinium-based ionic liquids can act as both solvents and catalysts in chemical reactions, simplifying processes and reducing the need for additional, often hazardous, catalysts. ionike.com

The concept of process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. essentialchemicalindustry.org The use of ionic liquids can contribute to this by enabling the combination of reaction and separation steps, or by allowing reactions to be carried out under milder conditions. The recovery and reuse of solvents and catalysts are central to waste reduction in the chemical industry. mdpi.comudel.edu The non-volatile nature of ionic liquids facilitates the separation of volatile products by distillation, allowing the ionic liquid to be recycled. essentialchemicalindustry.org

Advanced Spectroscopic and Microscopic Characterization Techniques in Research

Spectroscopic Methods for Structural and Electronic Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure and electronic characteristics of 1-Butylpyridin-1-ium hydrochloride. These methods provide insights into the compound's atomic arrangement, functional groups, and interactions with its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 1-Butylpyridin-1-ium hydrochloride in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. chemicalbook.comnih.gov

The ¹H NMR spectrum confirms the presence of both the butyl chain and the pyridinium (B92312) ring protons. chemicalbook.com The signals corresponding to the protons on the pyridinium ring typically appear at higher chemical shifts (downfield) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons of the butyl group appear at lower chemical shifts (upfield).

Similarly, ¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. nih.gov The carbon atoms in the aromatic pyridinium ring resonate at higher frequencies compared to the aliphatic carbons of the butyl group.

Table 1: NMR Spectroscopic Data for 1-Butylpyridin-1-ium cation

| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyridinium Ring Protons | 8.5 - 9.0 | 140 - 150 |

| Butyl Chain (α-CH₂) | ~4.5 | ~60 |

| Butyl Chain (β, γ-CH₂) | 1.0 - 2.0 | 20 - 35 |

| Butyl Chain (δ-CH₃) | ~0.9 | ~13 |

Note: Exact chemical shifts can vary based on the solvent and experimental conditions. Data is representative.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in 1-Butylpyridin-1-ium hydrochloride by measuring the absorption of infrared radiation. The resulting spectrum displays peaks corresponding to the vibrational frequencies of specific bonds within the molecule. In studies involving its use as a corrosion inhibitor, FTIR is used to analyze the protective film formed on a metal surface. researchgate.netarabjchem.org The analysis helps confirm the adsorption of the inhibitor by identifying its characteristic peaks in the spectrum of the surface film. arabjchem.orgnih.gov

Key vibrational bands for 1-Butylpyridin-1-ium hydrochloride include:

C-H stretching vibrations of the aliphatic butyl group, typically observed around 2800-3000 cm⁻¹.

C-H stretching and bending vibrations of the aromatic pyridinium ring.

C=C and C=N stretching vibrations within the pyridinium ring, which appear in the 1400-1650 cm⁻¹ region.

The presence of these characteristic peaks on a metal sample exposed to the inhibitor in a corrosive environment confirms the adsorption of the 1-Butylpyridin-1-ium cation onto the surface, which is the mechanism behind its protective action. nih.gov

UV-Vis Absorption and Fluorescence Emission Spectroscopy for Interaction Studies

UV-Vis absorption and fluorescence spectroscopy are valuable techniques for studying the electronic transitions within the molecule and its interactions with other substances, such as metal surfaces. biocompare.com The pyridinium ring in 1-Butylpyridin-1-ium hydrochloride contains a π-electron system, which gives rise to characteristic UV-Vis absorption bands. nih.gov

When used as a corrosion inhibitor, the interaction between the inhibitor molecule and the metal surface can be monitored by changes in the UV-Vis spectrum. Adsorption onto the surface can cause a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in molar absorptivity (hyperchromic or hypochromic effect). These changes provide evidence of the formation of a complex between the inhibitor and metal ions or the adsorption of the molecule onto the surface. researchgate.net

Fluorescence spectroscopy, known for its high sensitivity, can also be employed. biocompare.com While the intrinsic fluorescence of 1-Butylpyridin-1-ium hydrochloride might be weak, changes in fluorescence intensity upon interaction with a metal surface can be a strong indicator of adsorption and film formation. The quenching or enhancement of fluorescence can be used to quantify binding affinities and study the dynamics of the protective layer. rsc.org

Surface Morphological and Compositional Analysis in Application Research

In the context of its application as a corrosion inhibitor, microscopic techniques are essential for visualizing the effect of 1-Butylpyridin-1-ium hydrochloride on a metal surface. These methods provide direct visual evidence of the formation of a protective film and its effectiveness in preventing corrosion.

Scanning Electron Microscopy (SEM) for Surface Film Morphology

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of metals before and after exposure to corrosive environments. dntb.gov.uafrontiersin.org In studies of corrosion inhibitors, SEM images provide a clear qualitative assessment of the inhibitor's performance. researchgate.netmdpi.com

Bare Metal Surface: An SEM image of a polished metal surface typically shows a smooth and uniform topography, often with fine polishing scratches.

Corroded Surface (in HCl): After immersion in a hydrochloric acid solution without an inhibitor, the SEM image reveals a severely damaged and rough surface, characterized by pits and cracks, indicating significant corrosion. researchgate.net

Inhibited Surface: In the presence of 1-Butylpyridin-1-ium hydrochloride, the metal surface is significantly smoother and shows much less damage compared to the uninhibited surface. dntb.gov.ua The images reveal a protective layer covering the metal, preventing direct contact with the aggressive acid solution. mdpi.com This demonstrates the formation of an effective inhibitor film.

Atomic Force Microscopy (AFM) for Surface Roughness and Adsorption Layer Visualization

Atomic Force Microscopy (AFM) provides three-dimensional surface imaging at high resolution, offering quantitative data on surface roughness and direct visualization of the adsorbed inhibitor layer. mdpi.combohrium.com

AFM analysis complements SEM findings by quantifying the changes in surface topography. frontiersin.org The root-mean-square (RMS) roughness value is a key parameter derived from AFM measurements.

Table 2: Representative AFM Surface Roughness Data

| Sample Condition | Typical Root-Mean-Square (RMS) Roughness | Observation |

| Polished Mild Steel | Low (e.g., < 10 nm) | Smooth, uniform surface. |

| Mild Steel in 1M HCl | High (e.g., > 200 nm) | Extremely rough and damaged surface due to aggressive corrosion. |

| Mild Steel in 1M HCl + Inhibitor | Significantly Reduced (e.g., < 50 nm) | Much smoother surface, indicating the formation of a stable, protective adsorbed film. mdpi.combohrium.com |

The significant decrease in surface roughness in the presence of 1-Butylpyridin-1-ium hydrochloride provides strong evidence of the formation of a dense and uniform protective film. mdpi.com AFM can directly visualize this adsorbed layer, confirming that the inhibitor molecules cover the active sites on the metal surface, thereby mitigating corrosion. bohrium.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. XPS requires ultra-high vacuum (UHV) conditions. The analysis of ionic liquids, such as 1-butylpyridinium (B1220074) hydrochloride, is possible due to their negligible vapor pressure. acs.org

In the context of 1-butylpyridinium hydrochloride, XPS provides critical information on the atomic composition of the surface and the chemical environment of each element (carbon, nitrogen, and chlorine). This is achieved by analyzing the binding energies of the core-level electrons. The binding energy of an electron is dependent on its chemical environment; shifts in binding energy, known as chemical shifts, provide insight into the bonding and oxidation state of the atoms. eag.comcarleton.edu

High-resolution XPS spectra are recorded for the C 1s, N 1s, and Cl 2p regions to determine the chemical states of the elements in 1-butylpyridinium hydrochloride.

Carbon (C 1s): The C 1s spectrum of the 1-butylpyridinium cation is complex due to the different chemical environments of the carbon atoms. It is typically resolved into multiple components through a process of peak fitting. researchgate.net For the 1-butylpyridinium cation, one can expect to distinguish between the carbons of the pyridinium ring and those of the butyl chain.

Pyridinium Ring Carbons: The carbon atoms in the aromatic pyridinium ring are directly bonded to the positively charged nitrogen atom. This results in a delocalization of the positive charge across the ring, leading to a higher binding energy for these carbons compared to aliphatic carbons. researchgate.netrsc.org These peaks are often found in the range of 285.4 eV to 286.6 eV. researchgate.net

Butyl Chain Carbons (Aliphatic): The carbon atoms of the butyl chain (–CH₂–CH₂–CH₂–CH₃) are in a more electron-rich environment compared to the ring carbons. The carbon atom directly attached to the nitrogen (N-CH₂) will have a slightly higher binding energy than the other carbons in the chain due to the inductive effect of the pyridinium ring. The remaining aliphatic carbons typically exhibit a binding energy characteristic of C-C and C-H bonds, generally around 285.0 eV, which is often used as a reference for charge correction. rsc.org

Nitrogen (N 1s): The N 1s spectrum provides direct information about the chemical state of the nitrogen atom in the pyridinium ring. As a quaternary nitrogen, it carries a formal positive charge, which results in a characteristic high binding energy. For pyridinium-based ionic liquids, the N 1s peak is typically observed in the range of 401.5 eV to 402.5 eV. rsc.orgcsic.es The precise binding energy can be influenced by the nature of the counter-ion.

Chlorine (Cl 2p): The Cl 2p spectrum is used to identify the chloride anion. This spectrum consists of a doublet, Cl 2p₃/₂ and Cl 2p₁/₂, due to spin-orbit coupling. For ionic chloride, the Cl 2p₃/₂ peak is typically observed around 197.0 eV to 198.8 eV. rsc.orgcsic.es The position of this peak can provide information about the interaction between the chloride anion and the 1-butylpyridinium cation.

Studies on 1-octylpyridinium (B14679969) ([C₈Py]⁺) based ionic liquids provide valuable insights that can be extrapolated to the 1-butylpyridinium cation. rsc.org A robust fitting model for the C 1s region of 1-alkylpyridinium cations has been developed, which can be applied to 1-butylpyridinium hydrochloride. nih.gov

The table below presents representative binding energy ranges for the different chemical species within a 1-alkylpyridinium cation, based on data from analogous compounds.

| Element | Orbital | Chemical Species | Representative Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (butyl chain) | ~ 285.0 |

| C-N (butyl chain) | ~ 286.0 | ||

| C-N, C=N (pyridinium ring) | 285.4 - 286.6 | ||

| Nitrogen | N 1s | Quaternary N⁺ (pyridinium ring) | 401.5 - 402.5 |

| Chlorine | Cl 2p₃/₂ | Chloride Anion (Cl⁻) | 197.0 - 198.8 |

Note: The binding energies are approximate and can vary slightly depending on the specific instrument and charge correction reference used.

The elemental composition can be determined from the areas of the respective core-level peaks, corrected by relative sensitivity factors. For 1-butylpyridinium hydrochloride (C₉H₁₄NCl), the expected atomic concentration ratios would be C:N:Cl of 9:1:1, which can be verified by XPS analysis.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 1-butylpyridin-1-ium chloride, DFT is employed to calculate its optimized geometry and to understand the distribution of electrons within the 1-butylpyridinium (B1220074) cation, which is crucial for modeling its reactivity. DFT calculations are fundamental in determining various molecular properties and reactivity descriptors. mdpi.comresearchgate.net

A key application of DFT for pyridinium-based ionic liquids is in the field of corrosion inhibition. mdpi.comresearchgate.net Theoretical studies, often performed on related systems like 1-butylpyridin-1-ium bromide, show that the cation's effectiveness as a corrosion inhibitor is linked to its ability to adsorb onto a metal surface. scispace.com DFT helps to elucidate the electronic properties that govern this interaction, such as the energies of the frontier molecular orbitals. mdpi.com

Key descriptors include:

E(HOMO) : The energy of the Highest Occupied Molecular Orbital. A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to an acceptor with empty low-energy orbitals, such as a metal surface. mdpi.com

E(LUMO) : The energy of the Lowest Unoccupied Molecular Orbital. A lower E(LUMO) indicates a greater ability of the molecule to accept electrons. mdpi.com

Energy Gap (ΔE) : The difference between E(LUMO) and E(HOMO) is an indicator of molecular stability. A smaller energy gap suggests higher reactivity. mdpi.com

Electronegativity (χ) and Global Hardness (η) : These parameters are used to predict the direction of charge transfer between the inhibitor and a metal surface. researchgate.net

DFT studies on similar pyridinium (B92312) ionic liquids used for corrosion inhibition have shown that these molecules can both donate electrons from their HOMO and accept electrons into their LUMO, facilitating strong adsorption onto metal surfaces. mdpi.comresearchgate.net The optimized molecular structure and the frontier molecular orbital density distributions (HOMO and LUMO) for related inhibitors have been successfully calculated using methods like B3LYP/6-31*G(d,p). mdpi.com

| Descriptor | Symbol | Significance in Reactivity |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | E(HOMO) | Correlates with the ability to donate electrons. Higher values indicate stronger donation potential. |

| Energy of the Lowest Unoccupied Molecular Orbital | E(LUMO) | Correlates with the ability to accept electrons. Lower values indicate stronger acceptance potential. |

| Energy Gap | ΔE = E(LUMO) – E(HOMO) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronegativity | χ | Measures the ability of a molecule to attract electrons. |

| Global Hardness | η | Measures the resistance to charge transfer. |

| Fraction of Electrons Transferred | ΔN | Indicates the tendency of a molecule to transfer electrons to a metal surface. |

Molecular Dynamics (MD) Simulations for Interfacial Adsorption and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For 1-butylpyridin-1-ium chloride, MD simulations provide a dynamic picture of how the individual ions behave in solution and, crucially, how they interact with surfaces. mdpi.com These simulations complement the static picture provided by DFT.

In the context of corrosion inhibition, MD simulations model the adsorption of the 1-butylpyridinium cation on a metal surface, such as iron (Fe). mdpi.comdntb.gov.ua These simulations can reveal:

Adsorption Orientation : The preferred orientation of the cation on the surface. Studies on similar ionic liquids show a tendency for the pyridinium ring to lie flat on the surface, maximizing the interaction between its π-electrons and the metal. mdpi.com

Adsorption Energy (E_ads) : A quantitative measure of the strength of the interaction between the inhibitor molecule and the surface. A high negative value for adsorption energy indicates strong, spontaneous adsorption. For example, a related pyridinium inhibitor showed a very high adsorption energy of -13,585.43 kcal mol⁻¹, indicating the formation of strong chemical bonds with the surface. mdpi.com

Formation of a Protective Layer : MD simulations can visualize how multiple cations and their associated anions arrange at the interface to form a protective barrier that shields the metal from corrosive agents. mdpi.com

The radial distribution function (RDF) can also be calculated from MD trajectories to indicate whether the adsorption is primarily physical or chemical in nature. researchgate.net

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions and characterizing the high-energy transition states that connect reactants, intermediates, and products. chemrxiv.orgnih.gov For the 1-butylpyridinium cation, mechanistic modeling can be applied to understand its chemical transformations.

One notable reaction is the photochemical transformation of pyridinium salts. ulisboa.pt This process involves the conversion of the pyridinium ring into a bicyclic aziridine. Computational modeling of this reaction reveals a complex pathway:

Formation of an allylic bicyclic cation from the pyridinium salt.

Rearrangement of this intermediate via an azabenzvalene cation.

This rearrangement proceeds through a low-lying transition state, which can be located and characterized using quantum chemical calculations. ulisboa.pt

The final step involves the capture of a nucleophile (like water) to form the stable bicyclic product. ulisboa.pt

The ability to model these transition states is crucial for understanding reaction kinetics and selectivity. nih.gov Modern computational workflows increasingly use machine learning and automated search algorithms to accelerate the discovery of reaction pathways and the identification of transition states. chemrxiv.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific physical property. For 1-butylpyridin-1-ium chloride, QSAR can be used to develop predictive models for properties such as its efficacy as a corrosion inhibitor or its potential toxicity, based on calculated molecular descriptors. dntb.gov.uaqsardb.org

The development of a QSAR model involves:

Assembling a dataset of related compounds (e.g., various substituted pyridinium salts) with known activity values.

Calculating a range of molecular descriptors (quantum chemical, topological, etc.) for each compound.

Using statistical or machine learning methods to build a mathematical equation that correlates the descriptors with the activity. qsardb.org

Validating the model to ensure its predictive power.

For ionic liquids, QSAR models have been developed to predict their performance as corrosion inhibitors. dntb.gov.ua Such models can accelerate the design of new, more effective inhibitors by screening potential candidates computationally before they are synthesized, saving time and resources.

Conclusion and Future Research Directions

Current State of the Art in 1-Butylpyridin-1-ium;hydrochloride Research

The chemical compound this compound, also known as N-butylpyridinium chloride, is a pyridinium-based ionic liquid that has garnered attention in various scientific fields. echemi.comlookchem.com Current research primarily focuses on its role as a corrosion inhibitor and its applications in organic synthesis.

As a corrosion inhibitor, studies have demonstrated its effectiveness for mild steel in acidic environments. scispace.comresearchgate.net Research indicates that its N-butylpyridinium cation plays a crucial role in forming a protective layer on the metal surface. The investigation into its analogues, such as 1-butylpyridin-1-ium bromide, has shown significant inhibition efficiency, which suggests a broader potential for the pyridinium (B92312) cation in anti-corrosion applications. scispace.comresearchgate.net The mechanism is often investigated using electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), which have confirmed its ability to reduce both anodic metal dissolution and cathodic hydrogen evolution. scispace.commdpi.com

In the realm of organic chemistry, this compound serves as a versatile intermediate and reagent. lookchem.com It is utilized in the synthesis of more complex molecules, including optically active diamine derivatives that are intermediates for pharmacologically active compounds like FXa inhibitors. google.com The compound and its derivatives are also employed in copper-promoted C-H bond functionalization reactions, highlighting their utility in modern synthetic methodologies. nih.govnih.gov Its properties as an ionic liquid, such as thermal stability and ability to dissolve various organic and inorganic compounds, are central to these applications. researchgate.net

The physicochemical properties of this compound have been partially characterized. It is described as a white to off-white crystalline solid that is soluble in water and hygroscopic. echemi.comlookchem.com Its melting point has been reported, although with some variability in the literature. echemi.comlookchem.com

Interactive Data Table: Summary of Research Findings for 1-Butylpyridin-1-ium Salts

| Research Area | Compound Variant | Key Findings | References |

| Corrosion Inhibition | 1-Butylpyridin-1-ium bromide | Exhibits strong inhibitory effects on mild steel corrosion in sulphamic acid. scispace.com | scispace.comresearchgate.net |

| Corrosion Inhibition | General 1-butylpyridin-1-ium salts | Act as mixed-type inhibitors, adsorbing onto the metal surface. mdpi.com | mdpi.com |

| Organic Synthesis | 1-Butylpyridin-1-ium chloride | Used as an intermediate in producing optically active diamine derivatives. google.com | lookchem.comgoogle.com |

| Organic Synthesis | (4-(tert-Butyl)pyridin-1-ium-1-yl) amides | Employed in copper-promoted C-H bond functionalization and amination. nih.govnih.gov | nih.govnih.gov |

| Materials Science | 1-butylpyridin-1-ium hexafluorophosphate(V) | Used as a cationic initiator in the polymerization of renewable resource-based polymers. mdpi.com | mdpi.com |

Unexplored Research Avenues and Persistent Challenges

Despite the progress, several research avenues concerning this compound remain largely unexplored. Its potential in other areas where ionic liquids are prominent, such as catalysis, electrochemistry (beyond corrosion), and as green solvents for a wider range of chemical transformations, is yet to be fully realized. Most corrosion studies focus on mild steel; its efficacy in protecting other metals and alloys warrants investigation. scispace.comresearchgate.netmdpi.com

A significant challenge lies in the comprehensive toxicological and environmental impact assessment of this compound. While it has been part of broader ionic liquid toxicity screenings, detailed studies on its biodegradability, long-term environmental fate, and mechanisms of toxicity are scarce. nih.gov The hygroscopic nature of the compound presents a practical challenge in applications that require anhydrous conditions, potentially increasing handling and storage costs. lookchem.com

Furthermore, optimizing the synthesis of this compound for industrial-scale production remains a persistent challenge. While laboratory-scale syntheses are established, developing more cost-effective and environmentally benign production methods that align with the principles of green chemistry is crucial for its widespread commercial adoption. google.com

Interdisciplinary Research Opportunities and Perspectives

The unique properties of this compound position it at the intersection of several scientific disciplines, offering numerous opportunities for interdisciplinary research.

In materials science , its role extends beyond a simple corrosion inhibitor. There is potential for its incorporation into advanced polymer composites, coatings, and functional materials. For instance, its use as a cationic initiator in polymerization suggests possibilities for creating novel polymer networks with tailored properties. mdpi.com Exploring its use as a template or structure-directing agent in the synthesis of nanomaterials could be a fruitful area of research.

In electrochemistry , its inherent conductivity and electrochemical stability as an ionic liquid make it a candidate for applications in energy storage devices like batteries and supercapacitors, or as an electrolyte in electrodeposition researchgate.net and electrosynthesis. Collaborative research between organic chemists and electrochemists could lead to the development of novel electrochemical systems.

The intersection with environmental science and toxicology is critical. A comprehensive understanding of its environmental impact requires a joint effort from chemists, biologists, and toxicologists. nih.gov Research into its biodegradability could lead to the design of more environmentally friendly "green" ionic liquids.

Finally, computational chemistry offers powerful tools to accelerate research. As demonstrated in studies on related ionic liquids, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into its interaction with metal surfaces, reaction mechanisms, and physical properties, thereby guiding experimental work. mdpi.comresearchgate.net An integrated approach combining computational modeling with experimental validation will be key to unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butylpyridin-1-ium hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves quaternization of pyridine with 1-chlorobutane in a polar aprotic solvent (e.g., acetonitrile) under reflux. To optimize yield, reaction parameters (temperature, molar ratios, reaction time) should be systematically varied using design-of-experiment (DoE) approaches . Purity validation requires complementary techniques:

- HPLC (≥95% purity threshold, using a C18 column and UV detection at 254 nm)

- 1H/13C NMR (confirm absence of unreacted pyridine or butyl chloride via peak integration)

- Elemental Analysis (deviation ≤0.4% from theoretical C, H, N values) .

Q. Which spectroscopic methods are critical for structural elucidation of 1-Butylpyridin-1-ium hydrochloride?

- Methodological Answer :

- FT-IR : Confirm N-alkylation via disappearance of pyridine’s C-H stretching (~3050 cm⁻¹) and presence of aliphatic C-H stretches (~2850–2960 cm⁻¹) .

- NMR :

- 1H NMR : Pyridinium proton appears downfield (δ 9.2–9.8 ppm); butyl chain protons show δ 0.9–1.7 ppm.

- 13C NMR : Pyridinium carbons resonate at δ 145–155 ppm; butyl carbons at δ 13–35 ppm.

- Mass Spectrometry (ESI-MS) : Detect [M-Cl]⁺ ion for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for 1-Butylpyridin-1-ium hydrochloride across solvents?

- Methodological Answer :

- Standardized Protocols : Use controlled temperature (25±0.5°C) and saturated solutions filtered through 0.22 µm membranes. Quantify via gravimetric analysis or UV-Vis calibration curves .

- Data Validation : Compare with literature using Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility outliers. Replicate conflicting studies under reported conditions .

- Advanced Techniques : Employ differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Q. What experimental designs are recommended to assess the compound’s stability in biological buffers?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 24, 48 hrs; analyze via HPLC for degradation products (e.g., pyridine or butanol) .

- Oxidative Stability : Expose to H₂O₂ (0.3% v/v) and monitor by LC-MS for oxidation byproducts (e.g., N-oxide derivatives).

- Statistical Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions (40–60°C) .

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer :

- Dose-Response Curves : Test across 3–5 cell lines (e.g., HEK293, HepG2) with 6–8 concentration points (1–100 µM). Include positive (e.g., doxorubicin) and vehicle controls.

- Endpoint Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays to distinguish cytostatic vs. cytotoxic effects .

- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in synthesizing 1-Butylpyridin-1-ium hydrochloride across laboratories?

- Methodological Answer :

- Detailed Reporting : Document solvent batch (e.g., residual water ≤0.01%), reaction atmosphere (N₂ vs. air), and stirring rate.

- Interlab Validation : Share standardized protocols (e.g., IUPAC guidelines) and reference materials (e.g., NMR spectra in D₂O) .

- Open Data : Publish raw chromatograms and spectroscopic data in repositories (e.g., Zenodo) for peer validation .

Q. How can computational modeling complement experimental studies of 1-Butylpyridin-1-ium hydrochloride’s interactions with biomolecules?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., POPC membranes) to predict cellular uptake mechanisms.

- Docking Studies : Use AutoDock Vina to model binding to potential targets (e.g., ion channels or enzymes) with grid sizes covering active sites.

- Validation : Correlate computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.